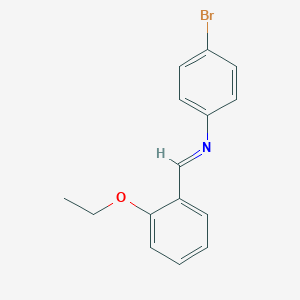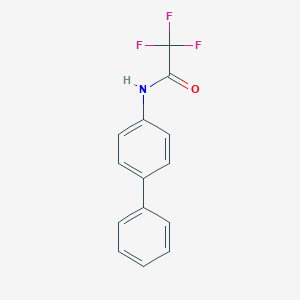![molecular formula C11H17NO3 B185691 (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane CAS No. 163513-98-2](/img/structure/B185691.png)
(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane
Descripción general
Descripción
“(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane” is a chemical compound with the CAS Number: 163513-98-2 . Its IUPAC name is tert-butyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate . The molecular weight of this compound is 211.26 g/mol .
Molecular Structure Analysis
The InChI code for “(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane” is 1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane” is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
"(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane" serves as a crucial intermediate in the efficient synthesis of epibatidine and its analogs. Singh and Basmadjian (1997) demonstrated its utility in creating versatile intermediates for synthesizing these compounds, highlighting the compound's significance in medicinal chemistry due to epibatidine's potent analgesic properties without the addictive side effects associated with opioids (Singh & Basmadjian, 1997).
Structural and Conformational Studies
The compound has also been used in studies aiming to understand the structural and conformational aspects of similar bicyclic frameworks. For example, Portoghese and Turcotte (1971) prepared derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane from hydroxy-L-proline, contributing to the knowledge of chemical behavior and physical properties of these structures, which is essential for designing drugs with specific biological activities (Portoghese & Turcotte, 1971).
Microbiological Applications
Research by Davis et al. (1997) explored the microbiological oxygenation of N-substituted bridgehead azabicycloalkanes, including N-BOC-7-azabicyclo[2.2.1]heptane. This work demonstrates the potential of microbial systems to introduce functional groups at specific positions of the bicyclic framework, enabling the synthesis of novel compounds with potential therapeutic applications (Davis et al., 1997).
Ring System Synthesis and Exploration
The compound's structure has been instrumental in the development of new synthetic methods aimed at constructing bicyclic and tricyclic ring systems, which are common frameworks in many natural products and pharmaceuticals. Armstrong and Shanahan (2005) detailed an approach to 7-azabicyclo[2.2.1]heptanes and their expansion into tropanes, showcasing the compound's utility in accessing biologically relevant targets through concise synthetic routes (Armstrong & Shanahan, 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Mecanismo De Acción
Mode of Action
It belongs to the class of organic compounds known as piperidines . These compounds contain a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . The interaction of this compound with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
It’s worth noting that the compound can be synthesized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
Propiedades
IUPAC Name |
tert-butyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIJVOQGKJHEAJ-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437192 | |
| Record name | (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane | |
CAS RN |
163513-98-2 | |
| Record name | (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B185608.png)
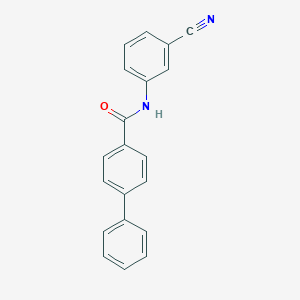
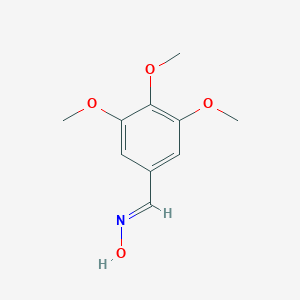
![2-[(5-Methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B185616.png)
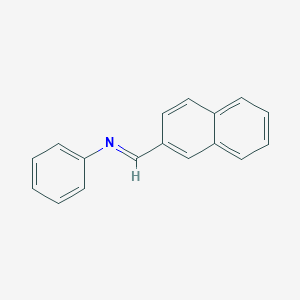
![3-[(2,2,2-Trifluoroacetyl)amino]benzamide](/img/structure/B185619.png)
![3-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B185620.png)

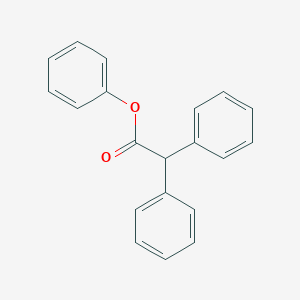
![4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B185624.png)
